(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
Overview
Description
(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is a complex organic compound characterized by its unique structure, which includes a nitro group and a dioxo-dihydro-isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid typically involves the nitration of a suitable precursor, followed by cyclization and subsequent functional group modifications. One common method involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with glycine to yield the target compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by heating under reflux conditions for cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. Reagents such as sodium methoxide or potassium hydroxide can facilitate these reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures, depending on the reaction conditions and the presence of other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium hydroxide.
Cyclization: Acidic or basic conditions, heating under reflux.
Major Products:
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
4-Nitrophthalic acid: Shares the nitro group and phthalic acid moiety but lacks the dioxo-dihydro-isoindole structure.
4-Nitroisophthalic acid: Similar nitro group and aromatic structure but different substitution pattern.
4-Nitrobenzeneacetic acid: Contains a nitro group and acetic acid moiety but lacks the isoindole structure.
Uniqueness: (4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid is unique due to its combination of a nitro group with a dioxo-dihydro-isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-7(14)4-11-9(15)5-2-1-3-6(12(17)18)8(5)10(11)16/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGTTUIMHJYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935811 | |
Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15784-35-7 | |
Record name | NSC117422 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.